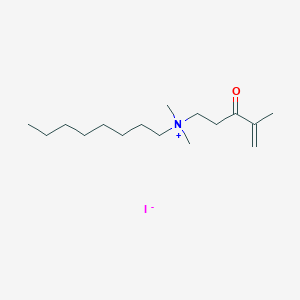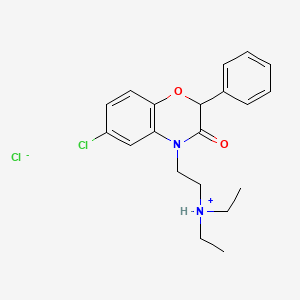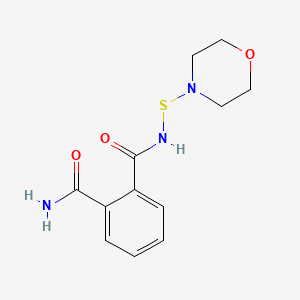
N-Morpholinothio phthaldamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Morpholinothio phthaldamide is a compound that has garnered attention in various fields of scientific research due to its unique chemical properties and potential applications. It is a shelf-stable, odorless bilateral disulfurating platform molecule that can be easily prepared in high yields. This compound is particularly notable for its ability to facilitate the formation of diverse unsymmetrical disulfides, which are valuable in drug discovery and linker chemistry .
Vorbereitungsmethoden
N-Morpholinothio phthaldamide can be synthesized in a single step from the readily available N,N’-dithiobis(phthalimide). The preparation involves the selective transformation of the morpholino and phthalimide groups in the presence and absence of H+, respectively. This method allows for the facile replacement of the morpholino moiety with various substituents, such as allyl, aryl, and alkynyl groups, resulting in high yields .
Analyse Chemischer Reaktionen
N-Morpholinothio phthaldamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The morpholino moiety can be replaced with various substituents, such as allyl, aryl, and alkynyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
N-Morpholinothio phthaldamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent for the synthesis of unsymmetrical disulfides, which are important in drug discovery and linker chemistry.
Biology: The compound is utilized in the study of disulfide bonds in biological macromolecules, which play a crucial role in maintaining the three-dimensional structure of proteins.
Wirkmechanismus
The mechanism of action of N-Morpholinothio phthaldamide involves the selective transformation of the morpholino and phthalimide groups. The morpholino group can be replaced with various substituents, enabling the formation of diverse unsymmetrical disulfides. These disulfides are important in drug discovery and linker chemistry due to their ability to form stable cyclic structures and improve the properties of peptide drugs .
Vergleich Mit ähnlichen Verbindungen
N-Morpholinothio phthaldamide is unique compared to other similar compounds due to its shelf-stability, odorlessness, and high yield preparation method. Similar compounds include:
N,N’-dithiobis(phthalimide): The precursor to this compound.
Phthalimide: A related compound used in the synthesis of various organic molecules.
Naphthalimide: Another similar compound with applications in organic electronics and materials science.
This compound stands out due to its ability to facilitate the formation of diverse unsymmetrical disulfides, making it a valuable tool in drug discovery and linker chemistry .
Eigenschaften
Molekularformel |
C12H15N3O3S |
|---|---|
Molekulargewicht |
281.33 g/mol |
IUPAC-Name |
2-N-morpholin-4-ylsulfanylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C12H15N3O3S/c13-11(16)9-3-1-2-4-10(9)12(17)14-19-15-5-7-18-8-6-15/h1-4H,5-8H2,(H2,13,16)(H,14,17) |
InChI-Schlüssel |
SXJUVEZGZORAAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1SNC(=O)C2=CC=CC=C2C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


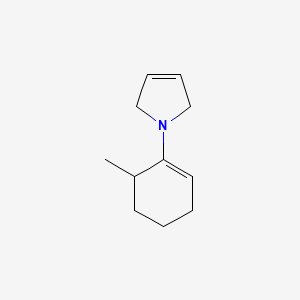

![Pyrrolo[1,2-a]pyrazin-1(2H)-one,3,4-dihydro-2-(1-methylethyl)-(9ci)](/img/structure/B13762370.png)
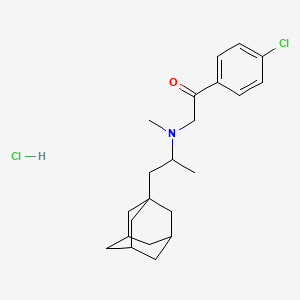


![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride](/img/structure/B13762393.png)




